Methyl 4-hydroxyquinoline-6-carboxylate
Overview
Description
“Methyl 4-hydroxyquinoline-6-carboxylate” is a chemical compound with the molecular formula C11H9NO3 . It is also known as “4-Hydroxyquinoline-6-carboxylic acid Methyl ester” and "6-Quinolinecarboxylic acid, 4-hydroxy-, methyl ester" .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves a series of reactions. The process begins with the condensation/substitution of an aniline with alkoxy methylenemalonic ester or acyl malonic ester, producing anilidomethylenemalonic ester . This is followed by a 6-electron cyclization process to form 4-hydroxy-3-carboalkoxyquinoline . The Gould–Jacobs reaction is a well-known classical synthesis protocol used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-6H,1H3,(H,12,13) and the InChI key: GYUCOKUPAXSPHW-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse. For instance, it can undergo a series of reactions to form 4-hydroxy-3-carboalkoxyquinoline . The Gould–Jacobs reaction is a common method used for the synthesis of quinolines and 4‐hydroxyquinoline derivatives .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 203.19 . It is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Insights into 8-Hydroxyquinolines
8-Hydroxyquinoline (8-HQ) derivatives, closely related to Methyl 4-hydroxyquinoline-6-carboxylate, have been extensively studied for their potential in treating several life-threatening diseases, including anti-cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives highlight their significance as potent drug candidates across various diseases. This review aims to assist in the synthesis of novel pharmacologically potent agents for a wide array of therapeutic targets, including anti-proliferative, anti-microbial, anti-fungal, and anti-viral activities, as well as for treating neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).
Tetrahydroisoquinolines in Therapeutics
The patent review of Tetrahydroisoquinolines (THIQs), another class of compounds within the same chemical family, highlights their therapeutic potential across a variety of conditions, from cancer and malaria to central nervous system and cardiovascular disorders. The FDA approval of trabectedin for soft tissue sarcomas marks a significant milestone in anticancer drug discovery, underscoring the therapeutic potential of THIQ derivatives (Singh & Shah, 2017).
Antioxidant Activity Determination
The analytical methods used in determining the antioxidant activity of various compounds, including the derivatives of hydroxyquinoline, provide a critical overview of the most important tests used in the field. This review emphasizes the significance of understanding the kinetics and equilibrium states of chemical reactions involved in antioxidant analysis, contributing to a broader comprehension of how these compounds can be applied beneficially in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Safety and Hazards
“Methyl 4-hydroxyquinoline-6-carboxylate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing hands and face thoroughly after handling (P264) .
Mechanism of Action
Target of Action
Methyl 4-hydroxyquinoline-6-carboxylate is a derivative of quinoline . Quinoline and its derivatives are known to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, depending on the specific derivative and target .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
Quinoline derivatives are known to have various effects at the molecular and cellular level, depending on the specific derivative and target .
Action Environment
It is known that the compound is stable at room temperature .
Properties
IUPAC Name |
methyl 4-oxo-1H-quinoline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUCOKUPAXSPHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933486-45-4 | |
Record name | Methyl 4-hydroxy-6-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933486-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.